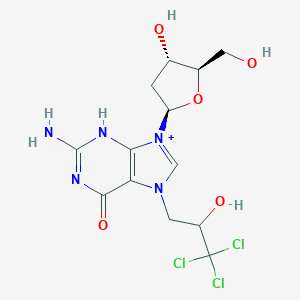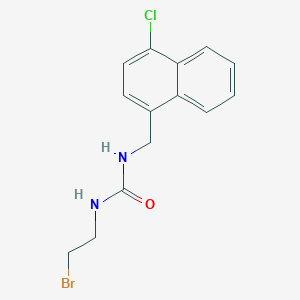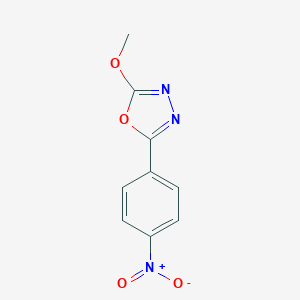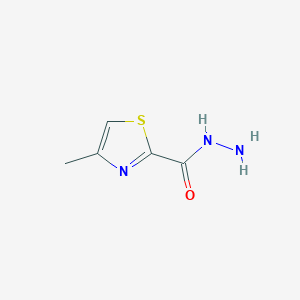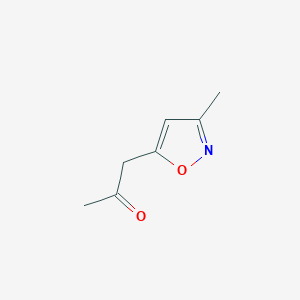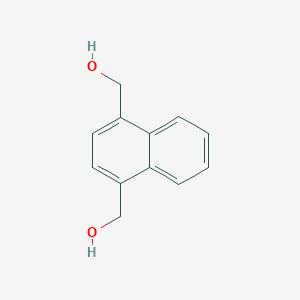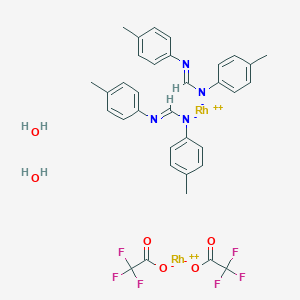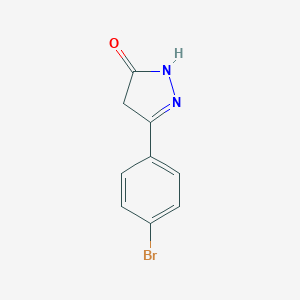
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one, also known as BDP, is a chemical compound that has been widely studied for its potential applications in the field of pharmaceuticals. It is a heterocyclic compound that contains a pyrazolone ring and a bromophenyl group. This compound has shown promising results in various scientific research studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Wirkmechanismus
The exact mechanism of action of 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one is not fully understood. However, it has been suggested that its biological activities may be due to its ability to inhibit the production of prostaglandins and other inflammatory mediators. 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has also been shown to interact with various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemische Und Physiologische Effekte
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. In addition, 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has been found to reduce oxidative stress and improve antioxidant status in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one in lab experiments is its relatively low toxicity. 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has been shown to have a low acute toxicity in animal studies, and it does not appear to have any significant adverse effects on vital organs or systems. Another advantage is its relatively low cost and ease of synthesis. However, one of the main limitations of using 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one. One area of interest is its potential use in the treatment of various inflammatory and immune-mediated diseases, such as rheumatoid arthritis and inflammatory bowel disease. 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one may also have potential applications in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of various cancer cell lines. In addition, further studies are needed to elucidate the exact mechanism of action of 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one and to identify any potential side effects or toxicity issues.
Synthesemethoden
The synthesis of 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one involves the reaction of 4-bromoacetophenone and hydrazine hydrate in ethanol under reflux conditions. The reaction produces a yellow solid that is purified by recrystallization. The yield of 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has been studied extensively for its potential applications in the field of pharmaceuticals. It has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has also been found to possess antioxidant and antimicrobial properties. These properties make it a potentially useful compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
103095-74-5 |
|---|---|
Produktname |
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one |
Molekularformel |
C9H7BrN2O |
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
WESYQPCMJBXDKK-UHFFFAOYSA-N |
SMILES |
C1C(=NNC1=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
C1C(=NNC1=O)C2=CC=C(C=C2)Br |
Synonyme |
5-(4-BROMOPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



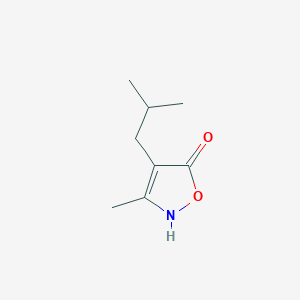
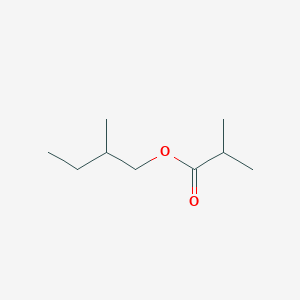
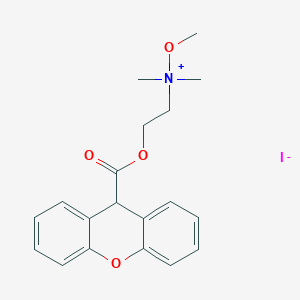
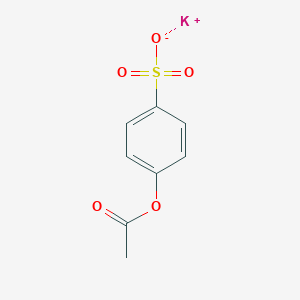
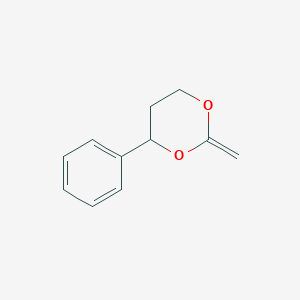
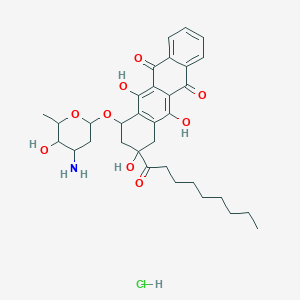
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)
